[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol
CAS No.:
Cat. No.: VC16206158
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FNO |
|---|---|
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | [(3S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13?/m0/s1 |
| Standard InChI Key | CXRHUYYZISIIMT-AMGKYWFPSA-N |
| Isomeric SMILES | CN1CCC([C@@H](C1)CO)C2=CC=C(C=C2)F |
| Canonical SMILES | CN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Stereochemical Configuration
Structural Characteristics
(3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl-methanol belongs to the piperidine methanol family, characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a fluorophenyl group at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position. The stereochemistry at the 3- and 4-positions is critical, as enantiomeric forms exhibit differing pharmacological profiles. The (3S,4S) configuration corresponds to the trans isomer, which is pharmacologically inactive but serves as a key impurity in Paroxetine synthesis .
Synonyms and Registry Information
This compound is referenced under multiple designations:
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IUPAC Name: [(3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
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CAS Numbers:
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Other Aliases: trans-Paroxol, Paroxetine Impurity 8, 3-Piperidinemethanol-4-(4-fluorophenyl)-1-methyl-(3S,4S) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3S,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl-methanol typically involves stereoselective reduction and resolution steps. A common pathway includes:
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Friedel-Crafts Alkylation: Introduction of the 4-fluorophenyl group to a piperidine precursor.
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Methylation: Quaternization of the piperidine nitrogen using methylating agents like methyl iodide.
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Hydroxymethylation: Reduction of a ketone intermediate to the hydroxymethyl derivative via catalytic hydrogenation or borohydride reduction .
Physicochemical Properties
Thermal and Physical Data
Spectroscopic and Chromatographic Profiles
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LogP: 1.66, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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PSA (Polar Surface Area): 23.47 Ų, reflecting hydrogen-bonding capacity .
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Exact Mass: 223.137238 Da, confirmed via high-resolution mass spectrometry .
Pharmacological and Regulatory Relevance
Role in Paroxetine Production
As a stereoisomeric impurity, (3S,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl-methanol is monitored during Paroxetine manufacturing to ensure compliance with regulatory limits (typically <0.15% w/w). Its presence arises from incomplete stereochemical control during synthesis, necessitating rigorous chromatographic purification .
Toxicological Considerations
While the compound itself lacks therapeutic activity, its structural similarity to Paroxetine mandates stringent impurity profiling. Studies indicate no significant acute toxicity, but chronic exposure limits are enforced due to potential enantiomeric interference .
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile-phosphate buffer mobile phases .
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Chiral GC: Capillary columns (e.g., Chirasil-Dex) to resolve enantiomers, critical for quantifying isomeric purity .
Spectroscopic Techniques
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- concentration of a solution resulting from a known mass of compound in a specific volume